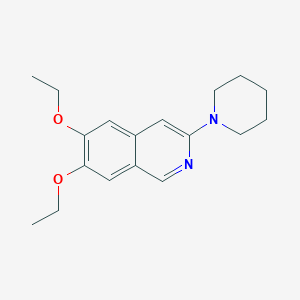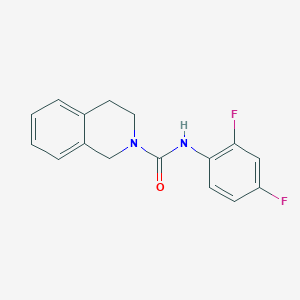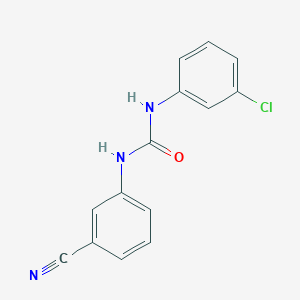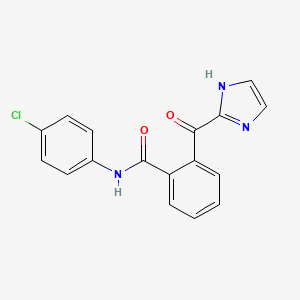![molecular formula C19H19NO3 B5761348 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. Furthermore, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Additionally, it has been extensively studied for its potential applications in medicinal chemistry and drug discovery. However, there are some limitations to its use in lab experiments. For instance, its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Additionally, its potential toxicity and side effects need to be investigated further.
将来の方向性
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several potential future directions for scientific research. Firstly, more research is needed to elucidate its mechanism of action and biological activity. Secondly, its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further investigated. Additionally, its potential as a therapeutic agent for other diseases such as cancer and inflammation needs to be explored further. Furthermore, its potential toxicity and side effects need to be investigated to ensure its safety for use in humans. Finally, more research is needed to optimize its synthesis method and improve its yield and purity.
合成法
The synthesis of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone involves the reaction of 3-methoxyphenol and 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper powder. The obtained intermediate is then reacted with indole-3-carboxaldehyde in the presence of acetic acid and sodium borohydride to produce the final product. The synthesis method is simple, cost-effective, and yields a high purity product.
科学的研究の応用
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, anti-inflammatory, and analgesic activities. Additionally, it has been reported to inhibit the growth of human lung cancer cells and induce apoptosis in human breast cancer cells. Furthermore, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(21)18-13-20(19-9-4-3-8-17(18)19)10-11-23-16-7-5-6-15(12-16)22-2/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUFBRTKUSBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)



